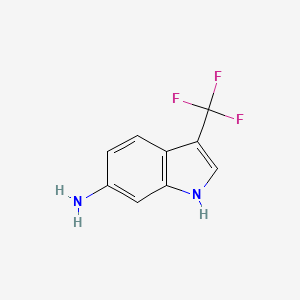
3-(trifluoromethyl)-1H-indol-6-amine
Descripción general
Descripción
The compound “3-(trifluoromethyl)-1H-indol-6-amine” likely belongs to the class of organic compounds known as trifluoromethylated anilines . These compounds are characterized by a trifluoromethyl group (-CF3) attached to an aniline group (a phenyl ring attached to an amino group). Trifluoromethylated anilines are known to be colorless liquids .
Synthesis Analysis
While specific synthesis methods for “3-(trifluoromethyl)-1H-indol-6-amine” are not available, trifluoromethylation reactions have been extensively studied. For instance, trifluoromethylpyridines can be synthesized using various reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents .Chemical Reactions Analysis
Trifluoromethylation reactions have been widely studied in organic chemistry . The trifluoromethyl group can be introduced into organic compounds through various reaction types, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(trifluoromethyl)-1H-indol-6-amine” would depend on its specific molecular structure. Trifluoromethylated compounds are known for their unique physicochemical properties, such as enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The trifluoromethyl group is found in a wide variety of promising drugs pertaining to diversified therapeutic applications . It’s used in the synthesis of N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides .
Antidepressant Applications
This compound is found in certain antidepressant drugs . The trifluoromethyl group can enhance the potency of these drugs.
Antipsychotic Applications
It’s also used in the formulation of some antipsychotic drugs . The trifluoromethyl group can contribute to the efficacy of these medications.
Antihistamine Applications
The compound is found in certain antihistamine drugs . The trifluoromethyl group can enhance the effectiveness of these drugs.
Anti-fungal Applications
This compound is used in the formulation of some anti-fungal drugs . The trifluoromethyl group can contribute to the potency of these medications.
Anticancer Applications
It’s also found in certain anticancer drugs . The trifluoromethyl group can enhance the efficacy of these drugs.
Antioxidant Applications
This compound is used in the formulation of some antioxidant drugs . The trifluoromethyl group can contribute to the effectiveness of these medications.
Anti-inflammatory Applications
It’s also found in certain anti-inflammatory drugs . The trifluoromethyl group can enhance the potency of these drugs.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(trifluoromethyl)-1H-indol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-4-14-8-3-5(13)1-2-6(7)8/h1-4,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZOMTCMXMIYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3319415.png)
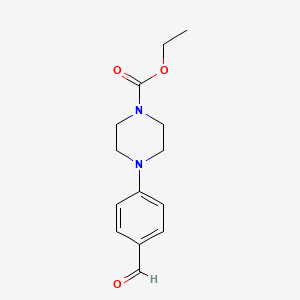


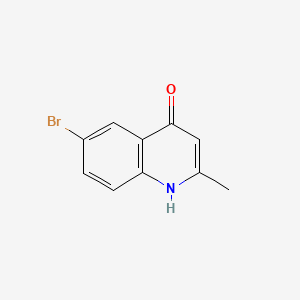

![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)
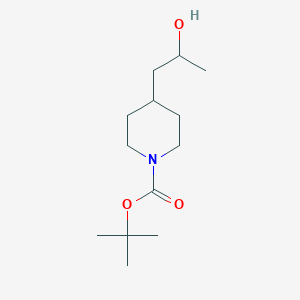
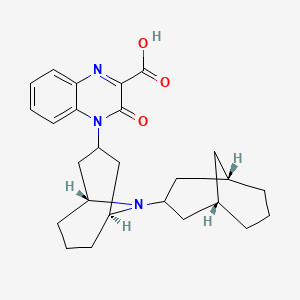
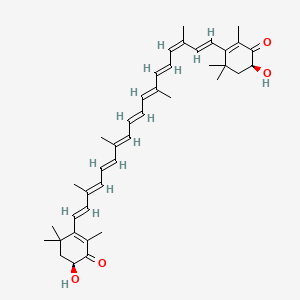
![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)
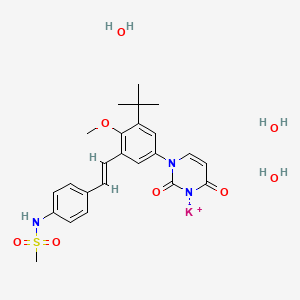
![3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B3319511.png)
